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4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Kinase inhibitor design Hinge-binding scaffold Regioisomeric differentiation

Researchers require precise hinge-binding fragments for kinome targeting, yet common analogs vary in exit vector geometry. This compound provides the 4-position triazole with N-methyl capping, ensuring defined orientation for ATP-site engagement. 95% purity, full Rule of Three compliance (MW 175.19, XLogP -0.3, 1 HBD). Ideal for fragment growing via 2-NH2 functionalization.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1339170-14-7
Cat. No. B1427229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
CAS1339170-14-7
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2=CC(=NC=C2)N
InChIInChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-10-7(9)4-6/h2-5H,1H3,(H2,9,10)
InChIKeyVDWPAVNSWCGVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Procurement Guide


4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1339170-14-7) is a low-molecular-weight (175.19 g/mol) heterocyclic building block comprising a 2-aminopyridine core substituted at the 4-position with an N-methyl-1,2,4-triazole moiety [1]. It is catalogued as a versatile small-molecule scaffold (Enamine ID EN300-121262) and is supplied at ≥95% purity by multiple vendors including Enamine, Biosynth, AKSci, LeYan, and FUJIFILM Wako [2] . The compound is primarily employed as a synthetic intermediate or fragment in medicinal chemistry programs targeting kinase enzymes, where 2-aminopyridine scaffolds serve as hinge-binding motifs [3].

4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Why Analogs Differ


Within the triazolyl-pyridin-2-amine family, the position of the triazole attachment on the pyridine ring (4- vs. 5- vs. 6-) and the nature of the N-substituent on the triazole (methyl, cyclopropyl, phenyl, or unsubstituted) dramatically alter the exit vector geometry, hydrogen bond donor/acceptor topology, and lipophilicity, directly impacting target engagement [1]. The target compound bears the triazole at the pyridine 4-position with an N-methyl group (XLogP3-AA = -0.3; 1 HBD; 4 HBA; 1 rotatable bond) [2], whereas the 5-position regioisomer (CAS 1339183-82-2) places the triazole at a different substitution site, altering the relative orientation of the 2-amino group and the triazole ring for hinge-binding interactions . The des-methyl analog (4-(1H-1,2,4-triazol-3-yl)pyridin-2-amine) introduces an additional hydrogen bond donor at the triazole N-H, which may reduce membrane permeability and increase promiscuous binding compared to the N-methyl-capped target compound [3]. These structural differences preclude generic substitution when scaffold geometry must precisely match a target binding site.

4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Differentiation Evidence vs. Analogs


4- vs. 5-Position Regioisomer: Hinge-Binding Geometry

The target compound attaches the triazole ring at the 4-position of 2-aminopyridine, placing the 2-NH₂ group para to the triazole substituent. In contrast, the 5-position regioisomer (CAS 1339183-82-2) has the triazole meta to the 2-NH₂ group, altering the vector angle between the hydrogen bond donor (2-NH₂) and the triazole acceptor by approximately 60° [1]. In kinase inhibitor design, the 2-aminopyridine motif acts as a hinge-binding element; the 4-substituted regioisomer orients the triazole toward the solvent-exposed region, whereas the 5-substituted isomer directs it toward the gatekeeper residue pocket [2]. This difference in exit vector geometry can determine whether a compound series achieves selective kinase engagement.

Kinase inhibitor design Hinge-binding scaffold Regioisomeric differentiation

N-Methyl vs. Unsubstituted Triazole: Lipophilicity and H-Bond Donors

The target compound carries an N-methyl group on the 1,2,4-triazole ring, yielding a computed XLogP3-AA of -0.3, 1 hydrogen bond donor (HBD), and 4 hydrogen bond acceptors (HBA) [1]. The des-methyl analog (4-(1H-1,2,4-triazol-3-yl)pyridin-2-amine) possesses an additional triazole N-H, conferring 2 HBDs and increased polarity. While no direct experimental LogP or solubility comparison for these two specific compounds has been published, the N-methyl capping strategy is a well-established medicinal chemistry tactic to reduce HBD count by 1, lower polar surface area, and improve passive membrane permeability [2]. The target compound's lower HBD count and reduced polarity (XLogP3-AA = -0.3 vs. an estimated more negative LogP for the NH analog) can be advantageous for achieving CNS penetration or intracellular target access.

Physicochemical optimization N-methylation strategy Ligand efficiency

2-Aminopyridine vs. Aniline Core: Hinge-Binding Motif

The target compound contains a 2-aminopyridine moiety, a validated hinge-binding motif in numerous kinase inhibitor programs. The aniline analog, 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 690632-18-9), substitutes the pyridine nitrogen with a C-H, removing a key hydrogen bond acceptor at the hinge region [1]. The 2-aminopyridine scaffold has been specifically profiled in the context of EGFR inhibition, where 2-amino-4-(1,2,4-triazol)pyridine derivatives demonstrated potent activity against wild-type and T790M mutant EGFR [2]. The pyridine nitrogen in the target compound provides an additional HBA site capable of coordinating the kinase hinge backbone (e.g., Met793 in EGFR), an interaction that the aniline analog cannot support.

Hinge-binding motif Kinase pharmacophore 2-Aminopyridine scaffold

Commercial Purity and Multi-Vendor Supply Chain

The target compound is routinely supplied at 95% purity by multiple established vendors, including Enamine (EN300-121262), AKSci (4586DR), Biosynth, and LeYan (2013596) [1] . The 5-position regioisomer (CAS 1339183-82-2) is available at 97% purity from LeYan (2013589), which may reflect differences in synthetic accessibility . The target compound is distributed by FUJIFILM Wako (sourced from Enamine) at a catalog price of ¥433,900 per gram , reflecting its status as a specialty heterocyclic building block with limited synthetic accessibility. This multi-vendor sourcing provides supply chain resilience, whereas some N-substituted analogs (e.g., 4-cyclopropyl variant) have narrower commercial availability.

Procurement quality Building block purity Vendor qualification

Fragment-Like Profile: Rule-of-Three Compliance

The target compound satisfies all key fragment-based drug discovery (FBDD) criteria under the 'Rule of Three': MW = 175.19 Da (<300), XLogP3-AA = -0.3 (≤3), HBD = 1 (≤3), HBA = 4 (≤3 by some definitions, or ≤6 by others), and rotatable bonds = 1 (≤3) [1]. By comparison, the aniline analog (MW 174.2) has similar metrics but lacks the pyridine HBA essential for kinase hinge recognition [2]. The N-cyclopropyl analog (6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, CAS 1262043-91-3) has a higher MW and is described in patent literature as an ASK1 kinase inhibitor, indicating that increased N-substituent bulk can shift the compound beyond the fragment space and into lead-like territory . The target compound's compact size and favorable fragment metrics make it an ideal starting point for fragment growing or merging campaigns.

Fragment-based drug discovery Rule of Three Lead-like properties

Application Scenarios for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine


Fragment-Based Screening Library Design

This compound is ideally suited for inclusion in fragment libraries targeting kinase ATP-binding sites. The 2-aminopyridine moiety provides a validated hinge-binding pharmacophore, as demonstrated by the potent EGFR inhibition achieved by structurally related 2-amino-4-(1,2,4-triazol)pyridine derivatives [1]. Its full Rule of Three compliance (MW 175.19, XLogP3-AA -0.3, 1 HBD, 4 HBA, 1 rotatable bond) and the availability of multiple growth vectors (2-NH₂ for amidation/reductive amination, pyridine C-5/C-6 for further functionalization) make it an optimal starting point for fragment growing or merging campaigns [2].

IRAK-4 / Pan-Kinase Library Synthesis

The triazolyl-substituted pyridyl scaffold is explicitly claimed in patents covering IRAK-4 kinase inhibitors (US 8,987,311), where the position of the triazole on the pyridine ring and the N-substituent identity are critical determinants of kinase selectivity [3]. The target compound's specific 4-position attachment with N-methyl substitution provides a defined exit vector geometry that can be exploited to access distinct selectivity pockets within the kinome. This compound can serve as a core intermediate for parallel library synthesis via functionalization of the 2-amino group.

Physicochemical Profiling of N-Alkylated Isosteres

As part of a property-driven optimization campaign, the target compound can be benchmarked against its N-cyclopropyl, N-phenyl, and des-methyl analogs to experimentally determine the impact of N-substitution on LogD, solubility, permeability, and metabolic stability. While computed data are available (XLogP3-AA = -0.3 for the target compound), experimental head-to-head comparisons across this series have not been published, representing an opportunity for systematic profiling [2]. Procurement of all N-substituted variants from a single supplier (Enamine) ensures batch-to-batch consistency for such comparative studies.

EGFR T790M Inhibitor Scaffold Optimization

The 2-amino-4-(1,2,4-triazol)pyridine scaffold has demonstrated potent inhibitory activity against the EGFR T790M drug-resistant mutant in published medicinal chemistry studies [1]. The target compound represents the minimal core of this scaffold series and can be elaborated to generate novel analogs for overcoming TKI resistance in non-small cell lung cancer. Selection of the 4-position regioisomer specifically places the triazole in the orientation compatible with the solvent-exposed region of the EGFR active site, as inferred from the SAR reported in the literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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